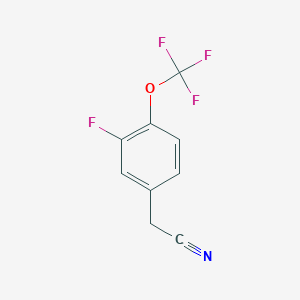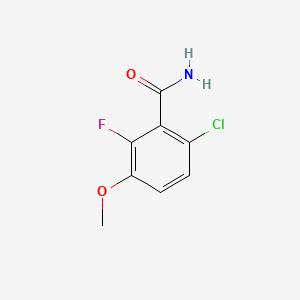
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted with a fluorophenylamine group at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized through methods such as Fischer indole synthesis, Madelung synthesis, or Bischler-Mohlau indole synthesis . The specific method would depend on the starting materials and the desired substitutions on the indole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is aromatic and has a planar structure. The fluorophenylamine group would add polarity to the molecule .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position. The presence of the fluorophenylamine group may influence the reactivity of the compound and direct further substitutions to specific positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline solids at room temperature. The presence of the fluorophenylamine group may increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, such as “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers.
Synthesis and Chemical Properties
Research into the synthesis of related compounds often focuses on developing new synthetic pathways and exploring their chemical properties. For example, the synthesis of analog compounds, such as 3-methyl-4-phenylsulfonylbutanoic acid, has been achieved through standard procedures. These compounds have demonstrated their potential as building blocks in organic synthesis.
Biological Activity and Applications
Compounds with structural similarities to “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” have been explored for their potential biological activities. For instance, indole derivatives, including those synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon (aroyl)amides, have shown significant biological activity. This suggests potential applications in developing therapeutic agents.
Nonlinear Optical Materials
Research into novel semi-organometallic nonlinear optical (NLO) crystals has led to the development of materials like "4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+". These materials have shown promising applications in NLO due to their favorable properties and efficiencies greater than standard potassium dihydrogen phosphate (KDP). This indicates their potential in optoelectronic applications.
Molecular Docking and Drug Design
Molecular docking studies involving derivatives of “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” have been conducted to explore their interactions with biological targets. This research can provide valuable insights for drug design and the development of new therapeutic agents.
Synthesis of New Analogs of the Endogenous Hormone Melatonin
The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This highlights the potential of “4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine” in the field of neurology and endocrinology .
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWRBKWBIRRJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232247 |
Source


|
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine | |
CAS RN |
937597-61-0 |
Source


|
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)


